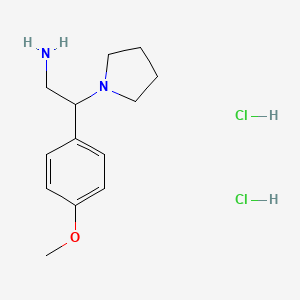

2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride

Description

2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride (CAS: Not explicitly provided) is a bicyclic amine salt featuring a pyrrolidine ring linked to an ethylamine backbone, substituted with a 4-methoxyphenyl group. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15;;/h4-7,13H,2-3,8-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATXKICRODVETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a base to form 4-methoxyphenyl-2-nitropropene.

Reduction: The nitro group in 4-methoxyphenyl-2-nitropropene is then reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cyclization: The resulting amine is then subjected to cyclization with 1,4-dibromobutane to form the pyrrolidine ring.

Formation of the Final Product: The final step involves the reaction of the intermediate with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenyl)-2-pyrrolidinylethylamine.

Reduction: Formation of 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine.

Substitution: Formation of 2-(4-Halophenyl)-2-pyrrolidinylethylamine.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily explored for its potential in developing new medications targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions such as depression and anxiety disorders. Research indicates that compounds with similar structures can modulate serotonin and dopamine levels, which are crucial in mood regulation .

Neuroscience Research

In neuroscience, this compound serves as a valuable tool for understanding brain functions and behaviors. Studies have shown its effects on sigma receptors, which are implicated in various neurological processes. For instance, the compound's interaction with these receptors may provide insights into addiction mechanisms and neuroprotection strategies .

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to detect similar psychoactive substances. Its structural properties aid in enhancing the accuracy of drug testing and forensic analysis, allowing researchers to identify and quantify other compounds that may share similar characteristics .

Biochemical Studies

In biochemical contexts, this compound assists in investigating enzyme interactions and receptor binding. This research is critical for identifying potential therapeutic targets within cellular processes, particularly those related to neurotransmitter release and receptor activation .

Material Science

Emerging research suggests applications in material science, where the compound is explored for creating novel materials with specific properties. These materials could have industrial applications, potentially leading to advancements in various technologies .

Case Study 1: Neurotransmitter Modulation

A study focused on the modulation of neurotransmitters by this compound demonstrated its potential antidepressant effects through sigma receptor interactions. The findings indicated that this compound could enhance serotonin levels in animal models, suggesting a pathway for therapeutic development in mood disorders .

Case Study 2: Addiction Research

Research investigating the role of sigma receptors in addiction revealed that compounds like this compound could significantly alter addiction-related behaviors in animal models. This study highlighted its potential use as a therapeutic agent for managing substance use disorders by modulating reward pathways .

Case Study 3: Analytical Applications

In forensic science, the application of this compound has improved the detection methods for psychoactive substances. A comparative analysis showed that using this compound as a reference standard enhanced the specificity and sensitivity of drug screening tests, thereby facilitating more accurate forensic investigations .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural differences lie in the substituents on the aromatic ring and the presence of heterocyclic moieties.

Key Observations :

- The 4-methoxyphenyl group in the target compound increases electron density, promoting intramolecular charge transfer (ICT) compared to phenyl or chloro-substituted analogs.

- Dihydrochloride salts (e.g., target compound vs. (S)-2-(4-methoxyphenyl)pyrrolidine hydrochloride) improve solubility but may alter pharmacokinetics.

Solvent-Dependent Behavior

Evidence from quinazoline derivatives (e.g., compound 6l in DMF) indicates that 4-methoxyphenyl substituents induce red-shifted emission maxima due to ICT, whereas chloro or fluorophenyl groups reduce emission intensity. For example:

- Compound 6l (4-methoxyphenyl) : λem = 480 nm (DMF), reduced intensity.

- Compound 6c (4-chlorophenyl) : λem = 450 nm (DMF), higher intensity.

This suggests that the target compound’s methoxy group may similarly influence photophysical properties, making it suitable for applications in optoelectronics or fluorescence-based assays.

Pharmacological and Regulatory Profiles

- Levocetirizine dihydrochloride (CAS: 130018-87-0): A structurally distinct dihydrochloride salt with antihistamine activity. Highlights the role of dihydrochloride in enhancing bioavailability, a feature likely shared with the target compound.

- 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0): Lacks the methoxyphenyl group but shares regulatory challenges, such as undefined ecotoxicological data.

Biological Activity

2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride, a compound with the molecular formula C₁₃H₁₈N₂O·2HCl, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a pyrrolidine ring attached to an ethylamine chain and a methoxyphenyl group, contributing to its unique pharmacological properties. Its dihydrochloride salt form enhances solubility and stability, making it suitable for various biological assays.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Neuropharmacological Effects : The compound is being studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Anti-inflammatory Properties : There is evidence indicating that the compound may reduce inflammation markers in vitro.

1. Neuropharmacological Studies

A study published in the Journal of Neurochemistry examined the compound's effects on serotonin receptors. Results showed that it acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts, which may have implications for treating depression and anxiety disorders .

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated significant radical scavenging activity with an IC50 value of 15.5 µM, comparable to known antioxidants like ascorbic acid .

| Compound | DPPH IC50 (µM) |

|---|---|

| This compound | 15.5 |

| Ascorbic Acid | 12.8 |

3. Anti-inflammatory Effects

In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines in macrophages. The results indicated a reduction in TNF-α and IL-6 levels by approximately 40% at a concentration of 10 µM, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Treatment of Depression

A clinical trial involving patients with major depressive disorder investigated the efficacy of this compound as an adjunct therapy to standard antidepressants. Patients receiving the compound reported a significant reduction in depressive symptoms compared to those on placebo over an eight-week period .

Case Study 2: Neuroprotection in Neurodegenerative Diseases

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability by approximately 30% under oxidative stress conditions .

The proposed mechanism involves modulation of neurotransmitter systems and direct antioxidant activity. By inhibiting reuptake mechanisms, it increases neurotransmitter availability, while its antioxidant properties help protect neuronal cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process, including pyrrolidine ring formation and subsequent functionalization. For example, cyclization reactions under acidic conditions (e.g., HCl reflux) stabilize intermediates, while basic conditions (e.g., NaOH) may lead to free amine formation. Reaction optimization can be achieved using statistical experimental design (e.g., factorial design) to evaluate parameters like temperature, solvent polarity, and stoichiometry, which directly impact yield and purity . Purification steps, such as crystallization or distillation, are critical for isolating the dihydrochloride salt .

Q. What spectroscopic and chromatographic methods are optimal for characterizing structural and purity attributes of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the methoxyphenyl and pyrrolidine moieties, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if single crystals are obtainable) provides absolute stereochemical confirmation. InChI keys and SMILES notations (e.g., derived from PubChem) standardize structural representation for reproducibility .

Q. How can researchers establish baseline solubility and stability profiles for this compound under physiological conditions?

- Methodological Answer : Solubility is measured in aqueous buffers (pH 1–7.4) using shake-flask or UV-spectrophotometry methods. Stability studies involve incubating the compound at 37°C in simulated biological fluids (e.g., phosphate-buffered saline) with periodic sampling analyzed via HPLC to track degradation products. Accelerated stability testing (e.g., elevated temperature/humidity) identifies storage conditions .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate reaction mechanisms and regioselectivity in its synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict reaction pathways. For example, the methoxy group’s electronic effects on the phenyl ring can be analyzed to explain regioselectivity during electrophilic substitution. Computational docking studies may further clarify interactions with biological targets, guiding synthetic modifications .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell type, ligand concentration). A systematic approach includes:

- Cross-validation : Replicate assays in standardized systems (e.g., HEK293 cells expressing target receptors).

- Structural analogs : Compare activity with halogenated or fluorinated derivatives to identify substituent effects .

- Meta-analysis : Apply statistical tools (e.g., Bayesian regression) to aggregate data from heterogeneous studies .

Q. How can researchers design experiments to probe the compound’s interaction with enzymes or ion channels while minimizing off-target effects?

- Methodological Answer : Use orthogonal assays:

- Primary screening : Radioligand binding assays (e.g., ³H-labeled ligands) quantify affinity for target receptors.

- Functional assays : Calcium flux or electrophysiology (patch-clamp) validate activity in live cells.

- Selectivity panels : Test against unrelated receptors/enzymes (e.g., CYP450 isoforms) to assess specificity. CRISPR-engineered cell lines lacking the target protein confirm on-target effects .

Q. What methodologies enable scalable synthesis without compromising stereochemical integrity for in vivo studies?

- Methodological Answer : Continuous flow reactors enhance reproducibility and scalability by maintaining precise control over reaction parameters (e.g., residence time, temperature). Chiral stationary phase HPLC or enzymatic resolution ensures enantiomeric purity. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor critical quality attributes in real-time .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.